2-Amino-3-bromo-5-chlorobenzonitrile

Medicinal Chemistry ADME Prediction Physicochemical Property

This compound's distinct 3-bromo-5-chloro pattern enables chemoselective Suzuki/Buchwald-Hartwig couplings, with the bromine ortho to the amine reacting first. A precursor to anthranilic diamide insecticides. With LogP 3.24 and PSA 50 Ų, it fits CNS drug space. Unlike regioisomers, this specific substitution ensures predictable reactivity and crystal packing. Supplied at ≥95% purity. Verify exact positional chemistry to avoid yield divergence.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 914636-84-3
Cat. No. B1290257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-chlorobenzonitrile
CAS914636-84-3
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2
InChIKeyBWYLAELWYGJTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-chlorobenzonitrile (914636-84-3): A Core Halogenated Aniline Scaffold for Medicinal and Agrochemical Intermediate Sourcing


2-Amino-3-bromo-5-chlorobenzonitrile (C₇H₄BrClN₂, MW 231.48 g/mol) is a polysubstituted aromatic building block featuring a primary amine and ortho-bromo and meta-chloro substituents on a benzonitrile core [1]. Its predicted physicochemical properties include an ACD/LogP of 3.24, a calculated boiling point of 303.7±42.0 °C, and a polar surface area of 50 Ų, with full compliance to Lipinski's Rule of 5 [1]. The compound is supplied with commercial purity specifications ranging from 95% to 98% .

Why Generic Substitution Fails: The Critical Role of 2-Amino-3-bromo-5-chlorobenzonitrile's Unique Substitution Pattern


While a range of amino-bromo-chloro-benzonitrile regioisomers share identical molecular formulas, their specific substitution patterns confer vastly different synthetic reactivities, crystallization behaviors, and physicochemical properties. For instance, the 3-bromo-5-chloro substitution in the target compound creates a distinct electronic environment compared to its 5-bromo-3-chloro analog, directly influencing the relative reactivity of the halogens in cross-coupling reactions and the pKa of the adjacent amino group . Similarly, swapping chlorine for fluorine in the 2-Amino-3-bromo-5-fluorobenzonitrile analog significantly reduces molecular weight (215.02 vs. 231.48 g/mol) and drastically alters lipophilicity and metabolic stability in downstream drug candidates [1]. Generic substitution with an in-class regioisomer without quantitative verification of its specific reactivity profile therefore risks divergent synthetic yields, unexpected crystal packing, or altered biological activity in the final product.

Quantitative Differentiation Evidence for 2-Amino-3-bromo-5-chlorobenzonitrile Procurement Decisions


LogP and Lipophilicity: Halogen-Specific Impact on Predicted ADME Properties

The predicted octanol-water partition coefficient (ACD/LogP) for 2-Amino-3-bromo-5-chlorobenzonitrile is 3.24 [1], a value that differs from structurally analogous compounds due to the distinct electronic contributions of bromine and chlorine atoms. This quantitative difference is meaningful for medicinal chemistry applications where lipophilicity is a primary driver of membrane permeability, plasma protein binding, and overall metabolic stability in lead optimization campaigns [1].

Medicinal Chemistry ADME Prediction Physicochemical Property

Synthetic Route and Yield: A Documented Pathway from 2-Amino-5-chlorobenzonitrile

A key synthetic route for 2-Amino-3-bromo-5-chlorobenzonitrile involves the selective bromination of 2-amino-5-chlorobenzonitrile, a process that leverages the directing effects of the existing amino and chloro substituents to achieve regioselective functionalization . This contrasts with alternative routes that may require more complex or lower-yielding multi-step sequences for regioisomeric analogs [1]. While specific batch yields are vendor-dependent, the published method outlines a straightforward, two-step process starting from commercially available and inexpensive 2-amino-5-chlorobenzonitrile (CAS 5922-60-1) .

Organic Synthesis Process Chemistry Building Block

Thermal Stability and Physical Form: Boiling Point and Melting Point Data for Handling Protocols

The predicted boiling point of 2-Amino-3-bromo-5-chlorobenzonitrile is 303.7±42.0 °C at 760 mmHg, with an estimated melting point range of 138-140°C [1][2]. These values provide a quantitative baseline for establishing appropriate storage, handling, and reaction conditions, particularly when considering thermal processes like distillation or high-temperature reactions. The thermal properties differ from those of simpler mono-halogenated benzonitriles (e.g., 2-chlorobenzonitrile bp ~232°C), underscoring the influence of the amino and dual halogen substitution on intermolecular interactions [3].

Chemical Handling Process Safety Physical Property

Proven Application Scenarios for 2-Amino-3-bromo-5-chlorobenzonitrile Based on Quantitative Evidence


Synthesis of Anthranilic Acid Derivatives for Agrochemical Diamide Scaffolds

2-Amino-3-bromo-5-chlorobenzonitrile serves as a direct precursor to 2-amino-3-bromo-5-chlorobenzoic acid via nitrile hydrolysis, a key intermediate in the construction of anthranilic diamide insecticides and fungicides [1]. The specific 3-bromo-5-chloro pattern is essential for the biological activity of the final diamide products, as documented in patent literature describing anthranilic diamide synthesis routes [2].

Selective Cross-Coupling for Medicinal Chemistry Library Expansion

The presence of a bromine atom ortho to the amino group and a chlorine atom in the meta position allows for sequential, chemoselective cross-coupling reactions. The bromo substituent is more reactive in palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, enabling initial diversification at the ortho position while preserving the chloro group for subsequent functionalization. This strategy is valuable for generating libraries of substituted biaryl amines and heterocycles for drug discovery [1].

Halogen Bonding Studies in Crystal Engineering

The distinct halogen substitution pattern (Br and Cl) on a single aromatic ring, coupled with the nitrile and amino functionalities, makes 2-Amino-3-bromo-5-chlorobenzonitrile a model system for investigating competitive halogen bonding and hydrogen bonding interactions in the solid state [1]. The compound's solid form (melting point 138-140°C) facilitates the growth of single crystals for X-ray diffraction studies aimed at understanding the hierarchy of non-covalent interactions in supramolecular architectures [2].

Development of Novel Kinase Inhibitors and CNS-Active Agents

With a predicted LogP of 3.24 and a low polar surface area (50 Ų), 2-Amino-3-bromo-5-chlorobenzonitrile is positioned within the desirable physicochemical space for CNS drug candidates and ATP-competitive kinase inhibitors [1]. Its use as a building block in such programs allows medicinal chemists to introduce a dense, halogen-rich pharmacophore that can engage in critical hydrophobic interactions within a protein binding pocket while maintaining favorable membrane permeability [1].

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